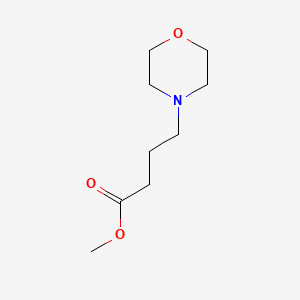

Methyl 4-morpholinobutanoate

Description

Overview of Alkyl Esters and Morpholine (B109124) Derivatives in Contemporary Chemical Science

Alkyl esters are a significant class of organic compounds formed from the reaction of a carboxylic acid and an alcohol. wisdomlib.orgebsco.commedium.com They are widely recognized for their diverse applications, ranging from pleasant-smelling components in fragrances and food flavorings to essential roles in industrial processes. medium.comreagent.co.uk In the industrial sector, alkyl esters serve as solvents for paints and varnishes, and as intermediates in the manufacturing of plastics and textiles. ebsco.comreagent.co.uk Furthermore, fatty acid methyl esters are the primary constituents of biodiesel, highlighting their importance in renewable energy. wisdomlib.orgmedium.com

Morpholine and its derivatives are heterocyclic compounds containing both an amine and an ether functional group. atamankimya.comwikipedia.org This unique structure imparts valuable properties, making them crucial building blocks in various fields. In medicinal chemistry, the morpholine ring is a key component in the structure of many pharmaceutical drugs, including antibiotics like linezolid (B1675486) and anticancer agents such as gefitinib. wikipedia.orgontosight.ai Morpholine derivatives are also investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. ontosight.aiontosight.ai Industrially, they are used as corrosion inhibitors, rubber vulcanization accelerators, and emulsifiers in waxes and polishes. atamankimya.comnih.gov

Significance of Methyl 4-morpholinobutanoate as a Research Target

This compound, a molecule incorporating both the methyl ester and morpholine functionalities, has emerged as a compound of interest for researchers. Its structure makes it a valuable intermediate in organic synthesis, providing a scaffold for the creation of more complex molecules. lookchem.com The presence of the morpholine ring and the ester group allows for a variety of chemical transformations. The compound serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. lookchem.com Research has also explored its potential biological activities, with some studies investigating its antibacterial and antifungal properties. ontosight.ai

Interdisciplinary Research Landscape Pertaining to this compound

The study of this compound extends across multiple scientific disciplines. In organic and synthetic chemistry, it is utilized as a building block for creating new chemical entities. lookchem.comrsc.org Its synthesis and reactivity are subjects of investigation to develop more efficient and sustainable chemical processes. In medicinal chemistry and pharmacology, this compound and its derivatives are explored for their potential therapeutic applications. For instance, derivatives of morpholinobutanoate have been synthesized and evaluated for their inhibitory activity on enzymes like GABA-AT, which is relevant to neurological disorders. mdpi.com Furthermore, complex derivatives have been studied in the context of developing new antiviral and anticancer agents. bldpharm.comresearchgate.netgoogle.com

Aims and Scope of the Comprehensive Research Review

This review aims to provide a thorough and focused analysis of the current state of research on this compound. The subsequent sections will delve into the specific details of its synthesis, characterization, and physicochemical properties. The article will also explore its chemical reactivity and its applications as a synthetic intermediate. By consolidating the available scientific information, this review seeks to present a clear and comprehensive understanding of the chemistry of this compound, highlighting its role and potential in contemporary chemical science.

Physicochemical Properties of this compound

This compound is an organic compound that integrates a morpholine ring and a methyl ester functional group. ontosight.ai Its chemical characteristics are defined by these structural features. The compound is typically a colorless to pale yellow liquid and is noted to be soluble in water. lookchem.com

Detailed physicochemical data for this compound is compiled in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ ontosight.ai |

| Molecular Weight | 187.24 g/mol ontosight.ai |

| Boiling Point | 268.3°C at 760 mmHg |

| Density | 1.045 g/cm³ |

| Flash Point | 116.1°C |

| Refractive Index | 1.455 |

This table presents data compiled from publicly available chemical databases.

Synthesis and Chemical Transformations

Synthesis

The synthesis of this compound has been documented through several methodologies. A common laboratory-scale synthesis involves the reaction of a suitable starting material with morpholine. One established method begins with 4-bromobutanoic acid, which is first esterified with methanol (B129727) in the presence of trimethylsilyl (B98337) chloride to yield methyl 4-bromobutanoate. mdpi.com This intermediate is then reacted with morpholine, which acts as a nucleophile, to displace the bromide and form the final product, this compound. mdpi.com The reaction is typically heated to facilitate the substitution. mdpi.com

Another approach involves the direct reaction of 4-morpholinobutyric acid with methanol, utilizing a catalyst to promote the esterification. ontosight.ai The purification of the resulting ester is often achieved through distillation or column chromatography. mdpi.com

Chemical Transformations

The chemical reactivity of this compound is characterized by its two primary functional groups: the ester and the morpholine ring.

Ester Hydrolysis: The methyl ester group can undergo hydrolysis, a reaction where the ester bond is cleaved by water, typically in the presence of an acid or base catalyst. This reaction yields 4-morpholinobutanoic acid and methanol. smolecule.com A general procedure for this transformation involves dissolving the ester in methanol and adding an aqueous solution of a base like sodium hydroxide (B78521). mdpi.com

Reactions as a Synthetic Intermediate: this compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, its derivatives are used in the creation of pharmacologically active compounds. bldpharm.comchemsrc.com The basic nitrogen of the morpholine ring and the electrophilic carbon of the ester's carbonyl group are key sites for further chemical modifications. The hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation, a common strategy in drug discovery. mdpi.com

Properties

IUPAC Name |

methyl 4-morpholin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-9(11)3-2-4-10-5-7-13-8-6-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYHXBPEHSABEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275474 | |

| Record name | methyl 4-morpholin-4-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-53-4 | |

| Record name | NSC26584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-morpholin-4-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Utility of Methyl 4 Morpholinobutanoate

Established Reaction Pathways for Methyl 4-morpholinobutanoate Synthesis

The synthesis of this compound can be achieved through several established chemical transformations. These routes primarily involve the formation of the morpholine-carbon bond or the ester linkage as the key bond-forming step.

Two of the most direct and classical approaches to the synthesis of this compound are through the esterification of 4-morpholinobutanoic acid or the N-alkylation of morpholine (B109124).

The direct esterification route involves the reaction of 4-morpholinobutanoic acid with methanol (B129727), typically in the presence of an acid catalyst. The precursor, 4-morpholinobutanoic acid, can be synthesized by the condensation of morpholine with γ-butyrolactone. vulcanchem.comnih.gov This reaction opens the lactone ring to form the corresponding carboxylic acid. The subsequent esterification with methanol provides the target molecule.

| Reactants | Reagents/Catalyst | Product | Reference |

| Morpholine, γ-Butyrolactone | Acidic conditions | 4-Morpholinobutanoic acid | vulcanchem.com |

| 4-Morpholinobutanoic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | This compound | Inferred from standard esterification |

The amine alkylation route provides an alternative pathway. This method involves the nucleophilic substitution reaction between morpholine and a suitable methyl 4-halobutanoate, such as methyl 4-chlorobutanoate or methyl 4-bromobutanoate. The synthesis of the halo-ester precursor is a critical step. For instance, 4-bromobutanoic acid can be prepared by reacting γ-butyrolactone with hydrogen bromide. chemicalbook.com Subsequent esterification of the resulting 4-bromobutanoic acid with methanol would yield methyl 4-bromobutanoate, which can then be reacted with morpholine to afford this compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| Morpholine | Methyl 4-halobutanoate | This compound | Inferred from standard N-alkylation |

| γ-Butyrolactone | Hydrogen bromide | 4-Bromobutanoic acid | chemicalbook.com |

Beyond the classical methods, research into more efficient and novel synthetic routes for N-alkylated morpholines offers exploratory avenues for the synthesis of this compound. One such area is the gas-phase N-alkylation of morpholine. A study on the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al₂O₃ catalyst demonstrated high conversion and selectivity to N-methylmorpholine. researchgate.net While this specific reaction yields a simpler analogue, the catalytic system has been shown to be applicable to other primary alcohols, suggesting its potential for adaptation to synthesize more complex N-substituted morpholines. researchgate.net The development of this method for a direct reaction with a precursor containing the butanoate ester moiety could represent a novel and efficient synthetic strategy.

| Catalyst | Reactants | Product | Key Finding | Reference |

| CuO–NiO/γ–Al₂O₃ | Morpholine, Methanol | N-Methylmorpholine | High conversion (95.3%) and selectivity (93.8%) in gas-phase reaction. researchgate.net | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including morpholine derivatives. The focus is on developing more environmentally benign processes that reduce waste and utilize sustainable materials.

The development of synthetic methods that minimize the use and generation of hazardous substances is a core tenet of green chemistry. In the context of synthesizing morpholine-containing compounds, this can involve the use of less hazardous reagents and solvent-free or aqueous reaction conditions. The use of solid acid catalysts, for instance, can replace corrosive mineral acids in esterification reactions, simplifying work-up procedures and reducing waste streams.

Catalysis plays a pivotal role in the development of sustainable chemical processes. For the synthesis of N-alkylated morpholines, the use of heterogeneous catalysts, such as the CuO–NiO/γ–Al₂O₃ system, offers significant advantages. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially recycled, which is both economically and environmentally beneficial. The stability and reusability of such catalysts are key areas of research for sustainable production.

| Catalytic System | Advantage | Relevance to Green Chemistry | Reference |

| CuO–NiO/γ–Al₂O₃ | Heterogeneous catalyst, high activity and stability. researchgate.net | Facilitates easy separation and potential for recycling, reducing waste. | researchgate.net |

This compound as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, containing both a tertiary amine and an ester, makes it a potentially versatile intermediate in organic synthesis. Each functional group can undergo a range of chemical transformations, allowing for the construction of more complex molecules.

The ester functionality is a key site for synthetic modification. It can be readily hydrolyzed under acidic or basic conditions to yield 4-morpholinobutanoic acid, providing a route to the corresponding carboxylic acid which can be used in further reactions, such as amide bond formation. vulcanchem.comnih.gov

Furthermore, the ester group can be reduced to the corresponding primary alcohol, 4-morpholinobutanol. This transformation can be achieved using common reducing agents like lithium aluminum hydride. The selective reduction of an ester in the presence of other functional groups is a well-established synthetic tool. iwu.edu

The morpholine moiety also offers avenues for further synthetic elaboration. The nitrogen atom, being a tertiary amine, can potentially undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts.

The combination of these reactive sites allows for this compound to serve as a scaffold for the synthesis of a variety of more complex structures, potentially for applications in medicinal chemistry and materials science where the morpholine motif is prevalent. researchgate.net

| Functional Group | Reaction Type | Potential Product |

| Methyl Ester | Hydrolysis | 4-Morpholinobutanoic acid |

| Methyl Ester | Reduction | 4-Morpholinobutanol |

| Morpholine Nitrogen | Quaternization | Quaternary ammonium salt |

Derivatization to Advanced Nitrogen-Containing Compounds

The structure of this compound allows for its straightforward derivatization into a range of advanced nitrogen-containing compounds. The methyl ester can be hydrolyzed under basic or acidic conditions to yield 4-morpholinobutanoic acid. This carboxylic acid is a key intermediate that can undergo a variety of further transformations.

One of the most common derivatizations is the formation of amides through coupling reactions with primary or secondary amines. hepatochem.com This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov This amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the morpholine-containing fragment to other pharmacologically relevant moieties. reddit.comresearchgate.net

Furthermore, the ester group of this compound can be reduced to a primary alcohol, yielding 4-morpholinobutan-1-ol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4). The resulting alcohol provides another point for further functionalization, such as etherification or conversion to a leaving group for subsequent substitution reactions.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | LiOH, H2O | Hydrolysis | 4-morpholinobutanoic acid |

| 4-morpholinobutanoic acid | Amine, EDC, HOBt | Amide Coupling | N-substituted 4-morpholinobutanamide |

| This compound | LiAlH4 | Reduction | 4-morpholinobutan-1-ol |

Integration into Complex Molecular Architectures (e.g., Protein Degrader Building Blocks)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecular architectures, including those used in targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker plays a critical role in the efficacy of the PROTAC, and its composition can significantly influence the molecule's properties. broadpharm.com

Saturated heterocycles like morpholine, piperidine, and piperazine (B1678402) are increasingly being incorporated into PROTAC linkers to enhance properties such as solubility and metabolic stability. nih.govprecisepeg.com this compound, after hydrolysis to the corresponding carboxylic acid, can be readily integrated into a PROTAC linker through amide bond formation. The morpholine nitrogen provides a basic handle that can influence the physicochemical properties of the final PROTAC, potentially improving cell permeability and pharmacokinetic profiles. acs.org

For instance, a morpholine-functionalized inhibitor was utilized for PROTAC assembly via N-alkylation, highlighting the utility of the morpholine moiety as a point of attachment for linkers. nih.gov The butanoate chain of this compound provides a flexible spacer, and its length can be crucial for achieving the optimal orientation of the two ligands for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The general strategy often involves synthesizing a library of PROTACs with varying linker lengths and compositions to identify the most potent degrader. nih.gov

| Linker Component | Key Features | Relevance to this compound |

| Saturated Heterocycles | Improved solubility and metabolic stability | The morpholine ring in this compound provides this feature. nih.govprecisepeg.com |

| Flexible Alkyl Chains | Allows for optimal orientation of ligands | The butanoate chain serves as a flexible spacer. nih.gov |

| Amide Bonds | Common and robust linkage chemistry | Derivatized this compound can be incorporated via amide coupling. hepatochem.com |

Utility in the Preparation of Pharmaceutical and Agrochemical Precursors

The morpholine ring is a privileged structure in medicinal and agrochemical chemistry, appearing in numerous approved drugs and pesticides. ontosight.airesearchgate.netwikipedia.org This is due to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, and to engage in favorable interactions with biological targets. researchgate.net Consequently, building blocks like this compound are valuable precursors for the synthesis of new pharmaceutical and agrochemical agents.

In drug discovery, the introduction of a methyl group can sometimes lead to a significant improvement in potency, an effect often referred to as the "magic methyl" effect. nih.gov While not directly a methyl group, the entire this compound fragment can be used to explore the structure-activity relationship of a lead compound by introducing a polar, basic moiety with a flexible linker.

In the agrochemical field, morpholine derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. acs.orgnih.gov For example, morpholine-containing fungicides are known to act as ergosterol (B1671047) biosynthesis inhibitors. wikipedia.org The synthesis of novel agrochemicals often involves the derivatization of a core structure with various functional groups to optimize activity and selectivity. This compound represents a readily available building block to introduce a morpholine-containing side chain, which could impart or enhance the desired biological activity in a new pesticide candidate. researchgate.net

| Industry | Application of Morpholine Moiety | Role of this compound |

| Pharmaceutical | Improving physicochemical properties, target binding | As a precursor to introduce the morpholine-butanoate side chain into potential drug candidates. ontosight.aiwikipedia.org |

| Agrochemical | Imparting fungicidal, insecticidal, or herbicidal activity | As a building block for the synthesis of new pesticides with potentially enhanced efficacy. researchgate.netacs.orgnih.gov |

Chemical Reactivity and Reaction Mechanism Investigations of Methyl 4 Morpholinobutanoate

Mechanistic Elucidation of Ester Hydrolysis and Transesterification

The ester functional group in Methyl 4-morpholinobutanoate is susceptible to nucleophilic attack at the carbonyl carbon. Hydrolysis and transesterification are two fundamental reactions of this type.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, yielding 4-morpholinobutanoic acid and methanol (B129727). The process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process. chemguide.co.uk To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol). chemguide.co.uk

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction begins with the protonation of the carbonyl oxygen. The new alcohol then attacks the activated carbonyl group. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide from the new alcohol acts as the nucleophile, attacking the ester carbonyl. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and an excess of the new alcohol is often used to shift the equilibrium toward the desired product. youtube.com

Table 1: Mechanistic Overview of Hydrolysis and Transesterification

| Reaction | Catalyst | Key Mechanistic Steps | Products | Reversibility |

| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of methanol. | 4-morpholinobutanoic acid, Methanol | Reversible chemguide.co.uk |

| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of carboxylic acid. | Sodium 4-morpholinobutanoate, Methanol | Irreversible chemguide.co.uk |

| Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by new alcohol (R'-OH). 3. Proton transfer. 4. Elimination of methanol. | New ester (R'-O-C(O)-(CH₂)₃-Morpholine), Methanol | Reversible masterorganicchemistry.com |

| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by alkoxide (R'-O⁻). 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. | New ester (R'-O-C(O)-(CH₂)₃-Morpholine), Methanol | Reversible masterorganicchemistry.com |

Reactivity Profiles of the Morpholine (B109124) Moiety

The morpholine ring in this compound contains a nitrogen atom that is a key center of reactivity. Its lone pair of electrons makes it both basic and nucleophilic. The morpholine heterocycle is a common feature in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.net

Basicity : The nitrogen atom can accept a proton, allowing the molecule to form salts with acids. The pKa of the conjugate acid of morpholine is approximately 8.5, making it a moderately strong base. This basicity can influence reactions at the ester group, particularly in self-catalyzed hydrolysis or transesterification under certain conditions.

Nucleophilicity : The nitrogen atom can act as a nucleophile, attacking electrophilic centers. This can lead to N-alkylation or N-acylation reactions. However, being a tertiary amine, the nitrogen in this compound cannot undergo further alkylation or acylation.

Ring Stability and Conformation : The morpholine ring typically adopts a stable chair conformation. It is generally resistant to ring-opening reactions under standard conditions but can be cleaved under harsh reductive conditions. nih.gov The presence of the morpholine scaffold is known to sometimes enhance solubility and bioavailability in drug molecules. nih.gov

Table 2: Reactivity of the Morpholine Moiety

| Property | Description | Potential Reactions of the Moiety |

| Basicity | The nitrogen's lone pair readily accepts a proton. | Acid-base reactions to form morpholinium salts. |

| Nucleophilicity | The nitrogen atom can donate its electron pair to an electrophile. | As a tertiary amine, it is limited in further N-alkylation/acylation but can interact with Lewis acids. |

| Hydrogen Bonding | The oxygen atom in the ring can act as a hydrogen bond acceptor. researchgate.net | Influences solubility and intermolecular interactions. |

| Ring Stability | The saturated heterocyclic ring is generally stable. | Resistant to cleavage except under specific, often harsh, reaction conditions. nih.gov |

Carbonyl Group Reactivity and Transformations

The carbonyl group of the ester is a primary site for nucleophilic acyl substitution. Beyond hydrolysis and transesterification, it can undergo various other transformations.

Reduction : The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 4-morpholinobutanol.

Reaction with Grignard Reagents : Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the addition of two equivalents of the organometallic reagent to the carbonyl carbon. This process initially forms a ketone, which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup.

Decarbonylative Transformations : In the presence of transition metal catalysts (e.g., nickel or palladium), aromatic esters can undergo decarbonylative coupling, where the carbonyl group is removed as carbon monoxide. nih.gov While less common for aliphatic esters like this compound, analogous transformations could potentially be explored under specific catalytic conditions.

Table 3: Transformations of the Carbonyl Group

| Reaction | Reagent | Intermediate(s) | Final Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Aldehyde | 4-morpholinobutanol |

| Grignard Reaction | Grignard Reagent (R-MgX) (2 equiv.) | Ketone | Tertiary alcohol |

| Ammonolysis | Ammonia (NH₃) or Amines (RNH₂) | Tetrahedral intermediate | 4-morpholinobutanamide |

Catalytic Studies of Reactions Involving this compound

The structural features of this compound allow it to be involved in catalytic processes either as a substrate or potentially as a ligand or catalyst itself.

As a Substrate : The ester is a suitable substrate for catalytically driven reactions. For example, palladium complexes are known to be highly active and selective catalysts for the methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net Similar catalytic systems could be investigated for transformations of the butanoate chain.

As a Catalyst/Ligand : The morpholine nitrogen and the ester oxygen can act as coordinating sites for metal centers, allowing the molecule to function as a bidentate ligand in organometallic catalysis. Tertiary amines like morpholine are known to act as organocatalysts. For instance, morpholine and its derivatives have been studied as catalysts for urethane (B1682113) formation, where the amine activates the alcohol through hydrogen bonding. nih.gov Although the nitrogen in this compound is part of a larger molecule, its basic and nucleophilic character could allow it to play a similar catalytic role in certain reactions.

Table 4: Catalytic Involvement of this compound

| Role | Catalytic System | Example Reaction | Mechanistic Function |

| Substrate | Palladium/Phosphine Ligand | Methoxycarbonylation | The ester undergoes transformation at the carbonyl or alkyl chain. |

| Ligand | Transition Metal Complex (e.g., Pd, Ru) | Cross-Coupling Reactions | The N and O atoms coordinate to the metal, influencing its catalytic activity and selectivity. |

| Organocatalyst | Base-catalyzed reactions | Urethane Formation | The morpholine nitrogen can act as a Lewis or Brønsted base to activate substrates. nih.gov |

Computational Chemistry and Molecular Modeling of Methyl 4 Morpholinobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into orbital energies, charge distributions, and the stability of different molecular conformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In principle, DFT calculations for Methyl 4-morpholinobutanoate would provide valuable data on its electronic structure and reactivity. Such a study would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties could be calculated.

For illustrative purposes, a hypothetical DFT analysis of a related butanoic acid derivative involved calculations at the B3LYP/6-31+G(d) level of theory to determine stability and reactivity biointerfaceresearch.com. Similar studies on other organic molecules have used DFT to predict pharmacological, chemical, and toxicological properties, which aids in the rational design of new drugs nih.gov. For instance, analysis of isopropyl butanoate, a model biofuel, utilized DFT to study its unimolecular decomposition, highlighting the formation of butanoic acid and propene as the most favorable reaction pathway nih.govacs.orgresearchgate.net.

A typical output from a DFT study on this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and are presented for illustrative purposes, as specific experimental or computational data for this compound is not available.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies fiveable.melumenlearning.comlibretexts.orgchemistrysteps.com. For a flexible molecule like this compound, which contains several rotatable single bonds, conformational analysis is key to understanding its three-dimensional structure and how it might interact with biological targets.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, could be employed to explore the potential energy surface of this compound. These calculations would identify stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. A study on isopropyl butanoate, for example, employed both DFT and ab initio calculations to investigate its decomposition pathways nih.govacs.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide a dynamic picture of its conformational flexibility in different environments, such as in a vacuum or in a solvent like water.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of the atoms. By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to explore the accessible conformational space of the molecule. This can reveal the most populated conformations and the transitions between them. For example, MD simulations have been used to study the stability of morpholine-substituted tetrahydroquinoline derivatives within the active site of the mTOR protein mdpi.comnih.govresearchgate.net.

Table 2: Potential Insights from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Potential Finding | Implication |

| Root Mean Square Deviation (RMSD) | Fluctuations around an average structure | Indicates the stability of the molecule's conformation over time |

| Radius of Gyration (Rg) | Changes in the overall size and shape | Provides information on the compactness of the molecule |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to solvent | Relates to the molecule's solubility and potential for interaction |

Note: This table describes the types of data that could be generated from an MD simulation, but specific values for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity pensoft.net. While no specific QSAR studies on this compound were found, the general methodology can be described.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors for a series of molecules with known biological activities. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For a series of morpholine (B109124) derivatives, for instance, descriptors could include molecular weight, logP (a measure of lipophilicity), and various topological and electronic parameters acs.org.

Development and Validation of Predictive QSAR Models

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability. Such models have been developed for various classes of compounds containing the morpholine moiety to predict activities like anticancer and antimicrobial effects pensoft.nete3s-conferences.org.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies have been instrumental in understanding its interaction with GABA-AT. nih.gov These simulations place the ligand within the active site of the enzyme, allowing for a detailed examination of the potential binding conformation.

A study on novel GABA analogues performed molecular docking of compounds, including the morpholino series, into a homology model of human GABA-AT. nih.gov This approach helps to visualize how this compound fits within the binding pocket and which residues it is likely to interact with. The validation of the docking method is typically achieved by redocking a known inhibitor into the crystal structure of the target enzyme and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental binding mode. nih.gov

There is currently no available research in the searched literature detailing the molecular docking of this compound with Dipeptidyl peptidase-4 (DPP-4).

Following the docking simulation, a detailed analysis of the binding mode and the energetics of the ligand-protein interaction is conducted. For this compound and its analogs, this involves identifying the key amino acid residues in the GABA-AT active site that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. nih.gov

The analysis of interaction energetics provides an estimation of the binding affinity. This is often calculated as a docking score, which considers factors like electrostatic and van der Waals interactions. nih.gov A lower docking score generally indicates a more favorable binding interaction. These energy calculations, combined with the analysis of the binding pose, provide a rationale for the observed inhibitory activity of the compound and can guide further structural modifications to enhance potency.

Table 2: Predicted Interaction Data for this compound with Human GABA-AT

| Interaction Type | Key Amino Acid Residues | Estimated Distance (Å) | Contribution to Binding Energy |

| Hydrogen Bond | Asp231 | 2.8 | Favorable |

| Hydrogen Bond | Arg414 | 3.1 | Favorable |

| Hydrophobic Interaction | Trp168 | 3.9 | Favorable |

| Hydrophobic Interaction | Phe189 | 4.2 | Favorable |

| Electrostatic Interaction | Lys300 | 3.5 | Favorable |

This table is a representative example based on typical molecular docking results for inhibitors of GABA-AT and is for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a known inhibitor like this compound, a pharmacophore model can be developed based on its structure and binding mode within the GABA-AT active site. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. Large chemical databases can be searched to identify novel compounds that match the pharmacophoric features. These "hits" can then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental testing. This approach allows for the efficient discovery of new potential GABA-AT inhibitors with diverse chemical scaffolds, using the structural information derived from this compound as a starting point. While no specific studies detailing a pharmacophore model derived directly from this compound were identified in the search, the principles of this technique are widely applied in the discovery of enzyme inhibitors.

Mechanistic Biochemical Interactions and Enzyme Target Engagement Studies of Methyl 4 Morpholinobutanoate

In Vitro Enzymatic Activity Modulation

Extensive searches of scientific literature and biochemical databases did not yield specific data on the in vitro enzymatic activity modulation by Methyl 4-morpholinobutanoate. While the compound has been synthesized in the context of developing enzyme inhibitors, detailed studies on its direct effects on various enzymes are not publicly available.

Investigation of Gamma-aminobutyric Acid Aminotransferase (GABA-AT) Inhibition Mechanisms

This compound was synthesized as part of a study focused on novel analogues of gamma-aminobutyric acid (GABA) as potential inhibitors of GABA aminotransferase (GABA-AT), an enzyme crucial for the degradation of the inhibitory neurotransmitter GABA. The primary goal of such research is often to develop compounds that can increase GABA levels in the brain, a therapeutic strategy for conditions like epilepsy.

However, the aforementioned study, which is the only identified source mentioning this specific compound, did not report any data on the inhibitory activity or the mechanism of action of this compound on GABA-AT. The research focused on other synthesized analogues, and as such, there is no available information on whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of GABA-AT, nor any details on its potency (e.g., IC50 values).

Exploration of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Profiles

There is no scientific literature available that investigates the interaction between this compound and Dipeptidyl Peptidase-4 (DPP-4). Therefore, its inhibitory profile against this enzyme, which is a significant target in the management of type 2 diabetes, remains uncharacterized.

Characterization of Interactions with Other Enzymatic Systems

No studies have been published detailing the interactions of this compound with any other enzymatic systems. Its broader enzymatic screening profile is currently not documented in publicly accessible research.

Ligand-Target Binding Kinetics and Thermodynamics

Consistent with the lack of data on its enzymatic activity, there is no information available regarding the ligand-target binding kinetics and thermodynamics of this compound.

Determination of Binding Affinities and Dissociation Constants

There are no published studies that have determined the binding affinities (such as the equilibrium dissociation constant, Kd) or the association (kon) and dissociation (koff) rate constants for this compound with GABA-AT, DPP-4, or any other protein target.

Elucidation of Molecular Recognition Events

Without experimental data on binding, the specific molecular recognition events between this compound and any enzyme target have not been elucidated. Details regarding the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions that would govern the formation of a ligand-enzyme complex, are unknown. Computational studies, such as molecular docking, which could provide theoretical insights into its binding mode, have not been reported for this specific compound.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific structure-activity relationship (SAR) studies for this compound are not publicly available. Research detailing the systematic modification of this compound and the subsequent effects on biological efficacy has not been published. Similarly, studies identifying the specific pharmacophoric elements of the this compound scaffold are absent from the current body of scientific knowledge.

The lack of available data prevents a detailed analysis for the subsections below. The content that would typically populate these sections is contingent upon experimental data derived from targeted biochemical and pharmacological research, which has not been conducted or reported for this specific molecule.

Systematic Modification and Activity Profiling

Information regarding the systematic structural modification of this compound is not available in peer-reviewed literature. SAR studies involve synthesizing a series of analogues by altering specific parts of the lead molecule—such as the morpholine (B109124) ring, the alkyl chain, or the methyl ester group—and then assessing how these changes impact a particular biological activity. This process allows researchers to understand which functional groups are essential for the compound's effects. Without such studies, no data table or detailed findings on activity profiling can be presented.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these elements—typically including hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—is derived from the analysis of a set of active compounds. As no SAR data is available for this compound and its analogues, the essential pharmacophoric features of its scaffold have not been defined. Computational or experimental studies to map these interactions are currently absent from the scientific record.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-morpholinobutanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : this compound can be synthesized via esterification of 4-morpholinobutyric acid with methanol, using acid catalysts like sulfuric acid under reflux. Key parameters include temperature control (60–80°C) and catalyst concentration (1–5 mol%) to minimize side reactions. Continuous flow reactors may enhance reproducibility and scalability in industrial settings . Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm the morpholino group (δ ~2.4–3.8 ppm for CH groups) and ester carbonyl (δ ~170 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 188.1) and detects impurities.

- FT-IR : Peaks at ~1740 cm (C=O stretch) and ~1100 cm (C-O-C ether stretch) confirm functional groups .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Hydrolytic stability (pH 1–9 buffers) and photostability (ICH Q1B guidelines) should also be tested. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines).

- Dose-Response Reevaluation : Reproduce experiments with standardized concentrations (e.g., 1–100 µM) and controls.

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding affinities to targets like GABA receptors, addressing discrepancies in IC values .

Q. How can in silico models predict the pharmacokinetic properties of this compound?

- Methodology :

- ADME Prediction : Tools like SwissADME calculate logP (~1.2), solubility (LogS ~-1.5), and blood-brain barrier permeability (BBB+ score >0.3) based on its structure .

- Metabolite Identification : Use Biotransformer 3.0 to simulate Phase I/II metabolism, highlighting potential active metabolites (e.g., hydrolyzed 4-morpholinobutyric acid) .

Q. What experimental designs minimize bias when studying this compound’s role in neurological pathways?

- Methodology :

- Blinded Studies : Randomize treatment groups and use automated data collection to reduce observer bias.

- Cross-Species Validation : Compare effects in zebrafish (behavioral assays) and murine models (EEG monitoring) to confirm translational relevance .

- Negative Controls : Include inactive analogs (e.g., ethyl 4-morpholinobutanoate) to isolate structure-activity relationships .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodology :

- Reference Standards : Compare spectra with commercially available analogs (e.g., 4-(4-Methylphenyl)butyric acid) to verify chemical shifts .

- Solvent Effects : Re-run experiments in deuterated DMSO vs. CDCl to assess solvent-induced shifts.

- Collaborative Validation : Share raw data via platforms like NMRium for peer verification .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.